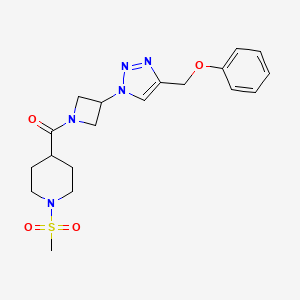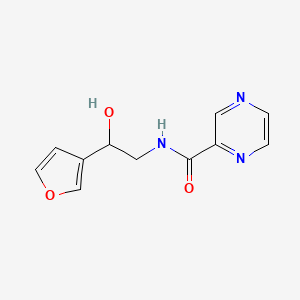![molecular formula C15H15BrFN3O3S B2767216 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2380084-60-4](/img/structure/B2767216.png)
5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine, also known as BFP-OFPy, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. BFP-OFPy is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling. In
Mechanism of Action
5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine selectively binds to the ATP-binding site of CK1δ and inhibits its activity. CK1δ is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling. By inhibiting CK1δ activity, 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine modulates these processes and affects cellular function.
Biochemical and Physiological Effects:
5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to modulate various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling. Inhibition of CK1δ activity by 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine alters the phosphorylation status of substrates involved in these processes, leading to changes in cellular function. 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine has also been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death.
Advantages and Limitations for Lab Experiments
5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine is a potent and selective inhibitor of CK1δ, making it a valuable tool for studying the role of CK1δ in various cellular processes. However, 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Future Directions
There are several future directions for the study of 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with DNA-damaging agents. Another direction is to study its effects on circadian rhythm regulation in vivo, as well as its potential applications in the treatment of circadian rhythm disorders. Additionally, further studies are needed to understand the effects of 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine on other cellular processes and its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine involves several steps, starting with the reaction of 4-bromopyrimidine with 2-fluorobenzenesulfonyl chloride in the presence of a base to yield 4-bromo-2-(2-fluorobenzenesulfonyl)pyrimidine. The intermediate is then reacted with piperidine in the presence of a base to produce the final product, 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine. The overall yield of the synthesis method is around 30%.
Scientific Research Applications
5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of various cellular processes. CK1δ is involved in the regulation of circadian rhythm, and 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to alter the circadian rhythm in cells and mice. Additionally, 5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to enhance the DNA damage response and sensitize cancer cells to DNA-damaging agents. It has also been shown to inhibit the Wnt signaling pathway, which is involved in the development of various cancers.
properties
IUPAC Name |
5-bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN3O3S/c16-11-9-18-15(19-10-11)23-12-5-7-20(8-6-12)24(21,22)14-4-2-1-3-13(14)17/h1-4,9-10,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWUSXSOWQRROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


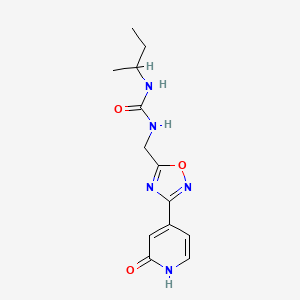
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2767136.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2767137.png)

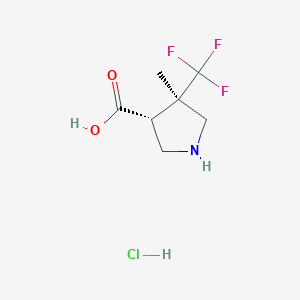
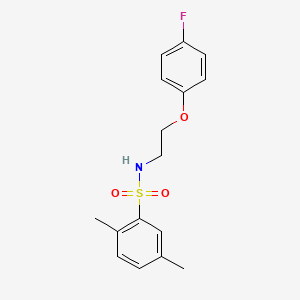
![N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2767143.png)

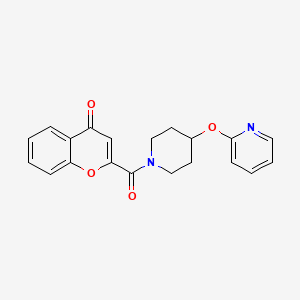

![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2767153.png)
